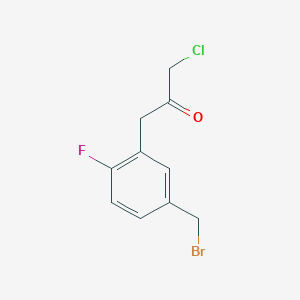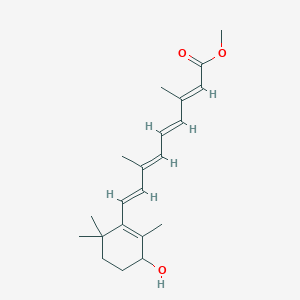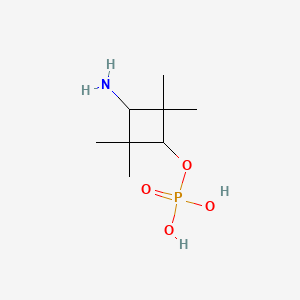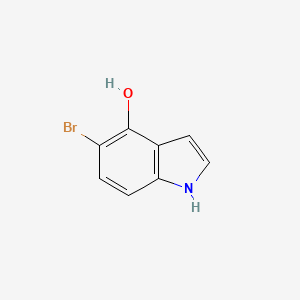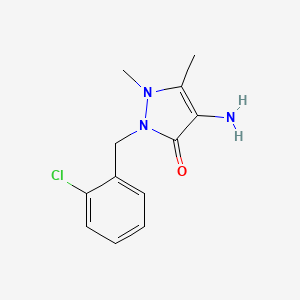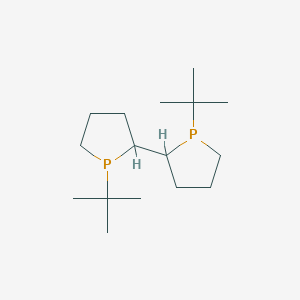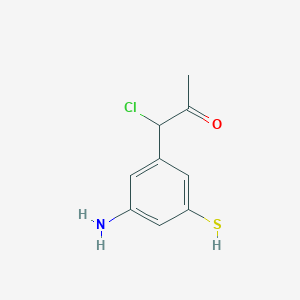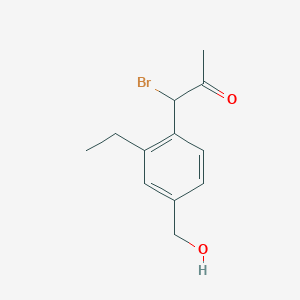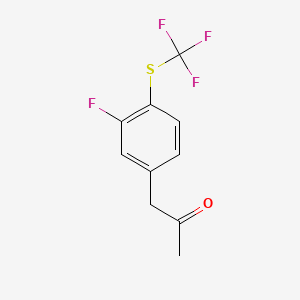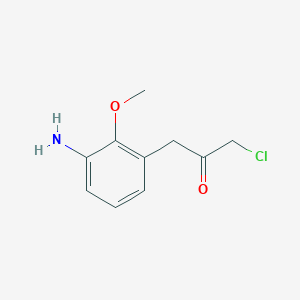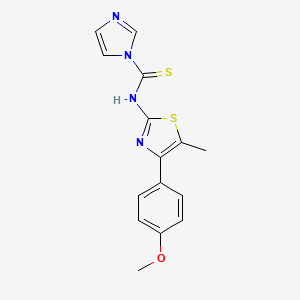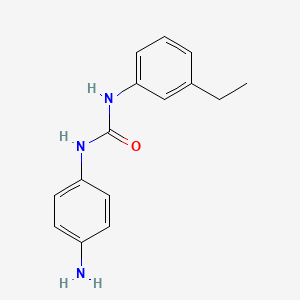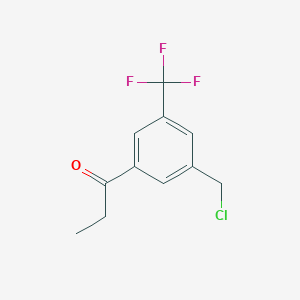
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3O It is a derivative of propanone, featuring a chloromethyl and trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(chloromethyl)-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as an acid chloride or a base like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloromethyl-4-hydroxy-phenyl)-propan-1-one: Similar structure but with a hydroxyl group.
1-(3-Chloro-4-trifluoromethyl-phenyl)-2-methyl-propan-1-one: Similar structure with a trifluoromethyl group at a different position.
Propriétés
Formule moléculaire |
C11H10ClF3O |
|---|---|
Poids moléculaire |
250.64 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3O/c1-2-10(16)8-3-7(6-12)4-9(5-8)11(13,14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
BDYZUMMMEDXYRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


